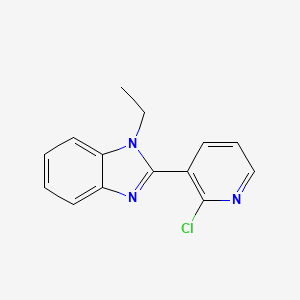

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

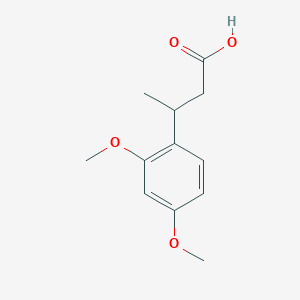

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroinflammation Imaging

A PET radiotracer, [11C]CPPC, which is closely related to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, has been developed for imaging macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound allows for the noninvasive imaging of reactive microglia and disease-associated microglia, which are key in neuroinflammation associated with neuropsychiatric disorders. The radiotracer demonstrates high specificity and brain uptake in models of Alzheimer's disease and experimental allergic encephalomyelitis, indicating its potential for monitoring neuroinflammatory conditions and the effectiveness of therapeutics targeting CSF1R (Horti et al., 2019).

Selective Enzyme Inhibition

Studies have shown that modifications in the piperidine and pyridine structures, similar to this compound, can lead to potent and selective inhibition of inducible nitric oxide synthase (iNOS). These findings suggest the potential of such compounds in the development of selective iNOS inhibitors, which could have therapeutic applications in conditions characterized by excessive nitric oxide production (Connolly et al., 2004).

Potential PET Imaging for IRAK4 in Neuroinflammation

Another derivative of this compound, designed for PET imaging, targets the IRAK4 enzyme in neuroinflammatory conditions. This research underlines the compound's applicability in visualizing and understanding the role of IRAK4 in neuroinflammation, which could be crucial for diagnosing and treating related neurological disorders (Wang et al., 2018).

DNA Interaction Studies

Research on bisintercalating threading diacridines, which share structural features with this compound, has provided insights into DNA binding and cytotoxicity. These compounds demonstrate the importance of specific structural elements in interacting with DNA and inducing cytotoxic effects, which could be leveraged in developing new anticancer therapies (Wakelin et al., 2003).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Piperidine derivatives are known to have a broad spectrum of biological activities . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The synthesis of piperidine-containing compounds, which this compound is a part of, is a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .

Result of Action

Piperidine derivatives are known to have a broad spectrum of biological activities . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential effects.

Action Environment

The synthesis of piperidine-containing compounds, which this compound is a part of, is a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task , which suggests that various factors, including environmental ones, could potentially influence the action of these compounds.

Propriétés

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-10-17(14(2)25-13)19(24)22-12-15-5-8-23(9-6-15)18-16(11-20)4-3-7-21-18/h3-4,7,10,15H,5-6,8-9,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBVTBRXRUBADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2768147.png)